CPCCOEt -

CPCCOEt

Catalog Number: EVT-1571964
CAS Number:
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-hydroxyimino-1,7a-dihydrocyclopropa[b][1]benzopyran-1a-carboxylic acid ethyl ester is a 1-benzopyran.
Source and Classification

CPCCOEt is classified as a non-competitive antagonist of metabotropic glutamate receptors, specifically targeting the mGluR1 subtype. It is synthesized from various chemical precursors and has been extensively studied for its effects on intracellular calcium levels in neuronal cells, demonstrating an apparent IC50 of approximately 6.5 µM for inhibiting glutamate-induced calcium increases .

Synthesis Analysis

The synthesis of CPCCOEt involves several steps, typically starting from readily available organic compounds. The general synthetic route includes:

  1. Formation of the cyclopropane ring: This is achieved through cyclization reactions involving appropriate starting materials.
  2. Introduction of functional groups: Subsequent steps involve the addition of hydroxy and imino groups to create the desired structure.
  3. Esters formation: The final step typically involves esterification to yield CPCCOEt.

Technical details of these reactions often include the use of reagents such as triethylamine and various solvents under controlled conditions to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of CPCCOEt can be described as follows:

  • Chemical Formula: C₁₃H₁₅NO₃
  • Molecular Weight: Approximately 235.27 g/mol
  • Structural Features: The compound features a cyclopropane ring fused with a chromene structure, along with a carboxylic acid ethyl ester moiety.

Data

Chemical Reactions Analysis

CPCCOEt participates in several chemical reactions that are crucial for its pharmacological activity:

  1. Receptor Binding: It binds selectively to mGluR1 without displacing glutamate from its binding site, indicating a unique mode of action.
  2. Signal Modulation: The compound decreases the efficacy of glutamate-stimulated phosphoinositide hydrolysis, which is essential for intracellular signaling pathways .

These reactions are vital for understanding how CPCCOEt can modulate neuronal excitability and synaptic transmission.

Mechanism of Action

The mechanism by which CPCCOEt exerts its effects involves:

  1. Non-competitive Antagonism: CPCCOEt inhibits mGluR1 signaling by interfering with receptor activation rather than blocking ligand binding.
  2. Specific Amino Acid Interactions: Studies have shown that specific amino acids in the receptor's transmembrane domain are critical for this interaction, particularly Thr815 and Ala818 .

This mechanism highlights the potential for developing targeted therapies that modulate glutamatergic signaling in various neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites within its structure.

Relevant data from studies indicate that CPCCOEt maintains its pharmacological properties over a range of conditions, making it suitable for biological applications .

Applications

CPCCOEt has several scientific uses, including:

  • Research Tool: Used extensively in studies investigating metabotropic glutamate receptors' roles in neurobiology.
  • Pharmacological Studies: Serves as a model compound for developing new drugs targeting glutamatergic systems, particularly in conditions like anxiety, depression, and neurodegenerative diseases .
  • Neuroscience Research: Helps elucidate mechanisms underlying synaptic plasticity and excitotoxicity.
Introduction to CPCCOEt: Metabotropic Glutamate Receptor Antagonism

Historical Context of mGluR1 Antagonist Discovery

The identification of CPCCOEt in 1998–1999 marked a paradigm shift in mGluR pharmacology. Prior antagonists targeted the evolutionarily conserved orthosteric glutamate binding site, limiting subtype selectivity due to high homology across mGlu receptors. Researchers at Novartis and the University of Basel identified CPCCOEt through systematic screening of non-amino acid compounds, publishing seminal papers demonstrating its unique mechanism [3] [7]. Unlike competitive antagonists such as LY367385, CPCCOEt showed no displacement of [³H]glutamate binding to mGluR1a-expressing cell membranes, yet potently inhibited glutamate-induced phosphoinositide hydrolysis with an IC₅₀ of 6.5–9.9 µM [1] [7]. This established CPCCOEt as the first pharmacologically validated mGluR1 NAM, paving the way for developing allosteric modulators for other mGlu subtypes and class C GPCRs.

Structural Classification of CPCCOEt as a Non-Competitive Antagonist

CPCCOEt belongs to the 7-(hydroxyimino)cyclopropan[b]chromene-1a-carboxylate class of antagonists. Its chemical structure (C₁₃H₁₃NO₄, MW 247.25 g/mol) features a cyclopropane-fused benzopyran core with a hydroxyimino substituent and ethyl ester moiety [3] [6]. Structure-activity relationship studies revealed that minor modifications drastically reduce potency, highlighting the pharmacophore's specificity [4].

  • Binding Site and Mechanism: Chimeric receptor studies localized CPCCOEt's action to transmembrane domain VII (TMD VII) of mGluR1. Mutation analysis identified Thr⁸¹⁵ and Ala⁸¹⁸ as critical residues [1] [2]. Substituting these residues with homologous mGluR5a amino acids abolished CPCCOEt inhibition, while introducing them into mGluR5a conferred sensitivity (IC₅₀ = 6.6 µM) [1] [2]. This demonstrated CPCCOEt binds an allosteric pocket distinct from the orthosteric site, disrupting conformational coupling between the extracellular Venus flytrap domain (VFD) and TMD.

  • Functional Effects: CPCCOEt reduces the maximal efficacy of glutamate without altering its EC₅₀ or Hill coefficient, confirming non-competitive inhibition [1] [7]. It selectively blocks Gq/11-mediated signaling (e.g., calcium mobilization, IP₃ accumulation) but does not affect ligand binding kinetics [1] [6].

Table 1: Pharmacological Profile of CPCCOEt

ParameterValueExperimental System
IC₅₀ (mGluR1 inhibition)6.5 µMCHO cells expressing hmGluR1b
Selectivity vs. mGluR5>15-fold (No effect up to 100 µM)hmGluR5a-expressing cells
Selectivity vs. Group II/IIINo activity up to 100 µMhmGluR2/4a/7b/8a-expressing cells
Glutamate binding affinityNo displacement[³H]Glutamate binding assays
Solubility100 mg/mL in DMSOChemical property

Significance in Neuropharmacological Research

CPCCOEt's selectivity and unique mechanism made it indispensable for probing mGluR1 functions:

  • Receptor Function Studies: CPCCOEt revealed mGluR1's role in cerebellar long-term depression (LTD), Purkinje cell synaptic plasticity, and GABAergic feedback inhibition [3] [9]. In hippocampal neurons, it blocked mGluR1-dependent potentiation of NMDA receptor currents, linking group I mGluRs to excitotoxicity [8].

  • Behavioral Modulation: Studies using intracerebral CPCCOEt infusion demonstrated mGluR1 involvement in fear extinction (amygdala), addiction (nucleus accumbens), and spatial memory (hippocampus) [3] [5]. For example, CPCCOEt impaired fear memory consolidation when administered to the amygdala, suggesting mGluR1's necessity in emotional learning [3].

  • Therapeutic Target Validation: CPCCOEt helped validate mGluR1 as a target for neuropsychiatric disorders. It reduced binge alcohol drinking in preclinical models and attenuated dopamine release in striatal pathways relevant to Parkinson's disease [4] [5]. Its effects on synaptic weakening via spine shrinkage implicated mGluR1 in Alzheimer-related plasticity deficits [4].

  • Allosteric Drug Development: As the prototypical mGluR NAM, CPCCOEt spurred the discovery of clinical candidates like basimglurant (mGluR5 NAM) and paved the way for biased modulation strategies exploiting pluridimensional efficacy [5] [9].

Table 2: Molecular and Functional Characteristics of CPCCOEt

CharacteristicDetail
Chemical ClassNon-amino acid heterocyclic compound
MechanismNegative allosteric modulator (NAM) of mGluR1
Key Residues for BindingThr⁸¹⁵ and Ala⁸¹⁸ in transmembrane domain VII
Signaling ImpactInhibits Gq/11 coupling; reduces maximal efficacy of glutamate
Research ApplicationsSynaptic plasticity, addiction, memory, neurodegeneration, drug discovery

Properties

Product Name

CPCCOEt

IUPAC Name

ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+

InChI Key

FXCTZFMSAHZQTR-SDNWHVSQSA-N

SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2

Synonyms

7-(hydroxyimino)cyclopropan(b)chromen-1a-carbxoylic acid ethyl ester
CPCCOEt

Canonical SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2

Isomeric SMILES

CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.